N-(2-benzoylphenyl)pyridine-2-carboxamide
Overview
Description
N-(2-benzoylphenyl)pyridine-2-carboxamide is a compound that has been the subject of various studies due to its interesting chemical properties and potential applications. The compound is characterized by the presence of a pyridine ring, which is a common motif in many pharmaceuticals, and a benzoyl group, which can impart additional chemical stability and reactivity.
Synthesis Analysis
The synthesis of related compounds often involves the formation of carboxamide linkages and the functionalization of pyridine moieties. For instance, the synthesis of pyrrolidin-5-one-2-carboxamides has been achieved through a one-pot Ugi reaction followed by a regioselective cyclization, demonstrating the versatility of carboxamide synthesis . Similarly, the synthesis of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives has been reported using a one-pot reaction involving potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives . These methodologies highlight the synthetic accessibility of benzoylphenyl pyridine carboxamide derivatives.
Molecular Structure Analysis
The molecular structure of compounds related to N-(2-benzoylphenyl)pyridine-2-carboxamide has been elucidated using techniques such as X-ray single-crystal diffraction. For example, the crystal structure of N-(pyridine-2-ylcarbamothioyl)benzamide derivatives has been determined, providing insights into bond lengths, bond angles, and dihedral angles . These structural analyses are crucial for understanding the reactivity and potential interactions of the compound in biological systems or within crystalline materials.
Chemical Reactions Analysis
Compounds containing the benzoylphenyl pyridine carboxamide moiety can undergo various chemical reactions. Cyclization reactions are common, as seen in the synthesis of partially saturated pyrrolopyridines and spirocyclic beta-lactams from lithiated pyridine and quinoline carboxamides . Additionally, the formation of cocrystals with barbiturate drugs using a carboxamide-pyridine N-oxide synthon demonstrates the potential for creating new materials with desired properties .
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(2-benzoylphenyl)pyridine-2-carboxamide derivatives are influenced by their molecular structure. The presence of the pyridine ring and the benzoyl group can affect the solubility, thermal stability, and reactivity of the compound. For instance, polyamides based on bis(carboxyanilino) carbonyl pyridine exhibit good solubility in polar solvents and have been characterized by their thermal properties . The cytotoxic activity of thiadiazolopyridine benzamide derivatives and their copper(II) complexes against various cancer cell lines also reflects the biological relevance of these compounds .
Scientific Research Applications
Asymmetric Synthesis of Amino Acids
N-(2-benzoylphenyl)pyridine-2-carboxamide derivatives have been utilized in the synthesis of new chiral auxiliaries. These auxiliaries are effective in the asymmetric synthesis of amino acids, particularly α-methyl-α-amino acids, with high enantiomeric purity (ee >95%). This application is significant in the field of synthetic organic chemistry, as it offers a pathway to create amino acids with desired stereochemistry (Belokon’ et al., 2002).
Chemical Complexes and Crystal Structures
The compound has been part of research in inorganic chemistry, specifically in the study of chemical complexes and crystal structures. For instance, it has been used in forming nickel(II) complexes for efficient asymmetric synthesis of α-amino acids (Saghiyan et al., 2006). Additionally, its derivatives have been observed in the crystal structure of bis[N-(4-chlorophenyl)pyridine-3-carboxamide]silver(I) nitrate, contributing to the understanding of molecular geometry and intermolecular interactions (Shi et al., 2010).
Synthesis of Polymeric Materials
Research has explored the synthesis and characterization of new aromatic polyamides containing derivatives of N-(2-benzoylphenyl)pyridine-2-carboxamide. These materials demonstrate enhanced thermal stability and excellent solubility, making them potential candidates for advanced material applications (Choi & Jung, 2004).
Organic Synthesis
In organic synthesis, derivatives of this compound have been used for the multicomponent synthesis of functionalized heterocyclic compounds, such as thieno[2,3-b]pyridines. This process involves condensation reactions with various reagents, demonstrating the compound's versatility in organic synthesis (Dyachenko et al., 2019).
properties
IUPAC Name |
N-(2-benzoylphenyl)pyridine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2O2/c22-18(14-8-2-1-3-9-14)15-10-4-5-11-16(15)21-19(23)17-12-6-7-13-20-17/h1-13H,(H,21,23) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSMRJHHJXKEKFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10345833 | |
Record name | STK326591 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-Benzoylphenyl)-2-pyridinecarboxamide | |
CAS RN |
124522-52-7 | |
Record name | STK326591 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10345833 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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